1H-indol-2-ylmethyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-indol-2-ylmethyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8(13)14-7-10-6-9-4-2-3-5-11(9)12-10/h2-6,12H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCMSGQCZONNJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1h Indol 2 Ylmethyl Acetate and Its Structural Analogues
Established Synthetic Pathways for 1H-indol-2-ylmethyl acetate (B1210297)
Established methods for the synthesis of 1H-indol-2-ylmethyl acetate often serve as a foundation for more complex transformations. These pathways primarily involve the functionalization of pre-existing indole (B1671886) scaffolds.
The direct activation of indolylmethanols, including 2-indolylmethanols, using Brønsted or Lewis acids can lead to the formation of stabilized carbocation intermediates. nih.gov These reactive species are then amenable to reaction with various nucleophiles. While this reactivity is often exploited for creating carbon-carbon and carbon-heteroatom bonds, it underscores the importance of the carbinol as a key precursor.
Palladium catalysis has emerged as a powerful tool for the synthesis of this compound and its analogues, offering high efficiency and regioselectivity. longdom.orgresearchgate.net One notable method involves a palladium-catalyzed regioselective cascade C-H activation reaction. longdom.orgresearchgate.net This approach allows for the one-step synthesis of various substituted ethyl 2-(1H-indol-2-yl)acetates from readily accessible indoles and ethyl 2-bromoacetate. longdom.org The use of a Pd(PhCN)2Cl2/norbornene catalytic system has proven effective for this transformation, demonstrating excellent functional group compatibility. longdom.org
This methodology is significant as it provides direct access to 2-(1H-indol-2-yl)acetates, which are important precursors for 2-(1H-indol-2-yl)acetic acids, a class of compounds with notable biological activities. longdom.orglongdom.org The reaction proceeds via a proposed mechanism involving N1-position direct palladation, syn-aminopalladation of norbornene, and subsequent ortho-C-H palladation at the C2-position of the indole ring. longdom.org
Modern and Diversity-Oriented Synthesis of this compound Derivatives
Contemporary synthetic strategies focus on developing versatile and efficient methods to generate a wide range of this compound derivatives. These approaches often employ domino reactions and the functionalization with various nucleophiles to build molecular complexity rapidly.
Domino and cascade reactions initiated from indol-2-ylmethyl acetates provide an elegant and atom-economical way to construct complex polycyclic systems. uniroma1.itresearchgate.netresearchgate.net These reactions often proceed through the in-situ generation of highly reactive 2-alkylideneindolenine intermediates (also referred to as indole-2-methides) under basic or acidic conditions. rsc.orgru.nl
For instance, a palladium-catalyzed domino reaction of indol-2-ylmethyl acetates with 1,3-dicarbonyl compounds leads to the formation of polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones. uniroma1.itresearchgate.netmdpi.com The reaction outcome is influenced by the nature of the 1,3-dicarbonyl compound used. uniroma1.itresearchgate.net Similarly, sequential reactions of indol-2-ylmethyl acetates with α-amino acids under basic conditions can afford 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones. rsc.orgnih.govresearchgate.net This transformation involves a Michael-type addition of the α-amino acid to the in-situ formed 2-alkylideneindolenine, followed by an intramolecular cyclization. rsc.orgnih.gov
The table below summarizes the optimization of the palladium-catalyzed domino reaction between (1H-indol-2-yl)methyl acetate and a Meldrum's acid derivative. mdpi.com
| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
| 3 | Pd2(dba)3 | SPhos | DMSO | 100 | 75 |
| 4 | Pd2(dba)3 | XPhos | DMSO | 100 | 80 |
| 7 | Pd2(dba)3 | dppf | DMSO | 100 | 85 |
| 8 | Pd2(dba)3 | dppe | DMSO | 100 | 82 |
| 11 | Pd2(dba)3 | dppf | MeCN | 100 | 90 |
| 12 | Pd2(dba)3 | dppe | MeCN | 100 | 88 |
Data sourced from a study on the synthesis of 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones. mdpi.com
The functionalization of 1H-indol-2-ylmethyl acetates with various soft nucleophiles is a versatile strategy for introducing diversity into the indole scaffold. univaq.itnih.gov These reactions can be performed under metal-free conditions, often promoted by a base, or catalyzed by palladium complexes. nih.gov
Under basic conditions, 1H-indol-2-ylmethyl acetates react with nitrogen, oxygen, and sulfur nucleophiles to yield the corresponding substituted indoles. nih.govru.nl For example, reactions with secondary amines, such as piperazines, afford 2-(aminomethyl)indoles in good to excellent yields. ru.nl Similarly, reactions with phenols and sulfinates can be achieved. ru.nl These transformations are believed to proceed through a conjugate addition of the nucleophile to an in-situ generated 2-alkylideneindolenine intermediate. nih.govru.nl
Palladium-catalyzed reactions of N-protected 2-indolylmethyl acetates with soft carbon pronucleophiles have also been explored. univaq.it These reactions can lead to the expected coupling product at the exocyclic methylene (B1212753) carbon (C1' position). univaq.it
The following table presents the results of the functionalization of (1H-indol-2-yl)methyl acetates with various nitrogen nucleophiles under basic conditions. ru.nl
| Entry | Indole Acetate | Nucleophile | Product | Yield (%) |
| 3 | 1a | Piperidine | 2-(Piperidin-1-ylmethyl)-1H-indole | 90 |
| 5 | 1a | Morpholine | 4-((1H-indol-2-yl)methyl)morpholine | 95 |
| 7 | 1a | N-Methylaniline | N-((1H-indol-2-yl)methyl)-N-methylaniline | 85 |
| 14 | 1b | Piperazine | 1-((1H-indol-2-yl)methyl)-4-ethylpiperazine | 92 |
Data sourced from a study on the reactivity of indolylmethylacetates with soft nucleophiles. ru.nl 1a and 1b represent different (1H-indol-2-yl)methyl acetate derivatives.
Regioselectivity is a critical aspect of the synthesis of substituted indoles. Palladium-catalyzed reactions have shown remarkable control in directing functionalization to specific positions of the indole ring. nih.gov In the palladium-catalyzed reaction of N-protected 2-indolylmethyl acetates with soft carbon pronucleophiles, an interesting regiochemical outcome has been observed. univaq.it Besides the expected functionalization at the C1' position, an unprecedented attack at the C3 position of the indole nucleus can occur. univaq.it The selectivity between the C1' and C3 positions appears to be dependent on the nature of the nitrogen-protecting group and the phosphine (B1218219) ligand used in the palladium catalytic system. univaq.it
For instance, when using a tosyl-protected (1H-indol-2-yl)methyl acetate, a mixture of C1' and C3 functionalized products can be obtained. univaq.it This highlights the ability to tune the regioselectivity of the reaction by modifying the reaction parameters, thus providing access to a wider range of structurally diverse indole derivatives. univaq.it The development of such regioselective methods is crucial for the targeted synthesis of specific isomers with desired biological or material properties.
Investigation of Environmentally Conscious Synthetic Routes for this compound
The development of environmentally benign synthetic methodologies is a central focus in modern chemistry, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. Research into the synthesis of this compound and its analogues has explored several avenues that align with the principles of green chemistry, including the use of advanced catalytic systems, greener solvents, and innovative technologies like flow chemistry and biocatalysis.
Palladium-Catalyzed C-H Activation and Coupling Reactions
A significant advancement in the synthesis of structural analogues of this compound involves palladium-catalyzed C-H activation. This method provides a direct and atom-economical route to form carbon-carbon bonds, bypassing the need for pre-functionalized starting materials. An efficient, one-step synthesis of various substituted ethyl 2-(1H-indol-2-yl)acetates has been developed via a palladium-catalyzed regioselective cascade C-H activation reaction. longdom.orgresearchgate.net This approach is noted for its excellent functional group compatibility and use of readily accessible starting materials. longdom.orgresearchgate.net The reaction typically employs a palladium catalyst, such as Palladium(II) chloride bis(benzonitrile) (Pd(PhCN)₂Cl₂), in the presence of norbornene, which acts as a transient mediator. researchgate.net The choice of base is crucial, with sodium bicarbonate (NaHCO₃) providing desirable yields. researchgate.net
Further studies on the palladium-catalyzed reactions of N-protected (1H-indol-2-yl)methyl acetates with soft carbon pronucleophiles have also been described. nih.govunivaq.it These reactions can be highly regioselective, with the choice of N-protecting group and ligand influencing whether the substitution occurs at the C1' position or the C3 position of the indole ring. nih.govunivaq.it For instance, using an N-benzyl protecting group tends to direct the reaction to the C1' position. univaq.it These methods often utilize catalysts like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) with ligands such as dppf or SPhos, and a base like potassium carbonate (K₂CO₃). univaq.it
| Reactants | Catalyst System | Base | Key Features | Reference |
|---|---|---|---|---|
| Indole Substrates, Ethyl Acrylate | Pd(PhCN)₂Cl₂, Norbornene | NaHCO₃ | One-step C-H activation; Good functional group tolerance. | researchgate.net |
| N-protected (1H-indol-2-yl)methyl acetate, Ethyl 2-methyl-3-oxobutenoate | Pd₂(dba)₃, SPhos or dppf | K₂CO₃, NaH | High regioselectivity; N-protecting group directs outcome. | univaq.it |
Flow Chemistry for Greener Processing
Flow chemistry has emerged as a valuable technique for creating more sustainable and safer chemical processes. For the synthesis of indoline (B122111) derivatives, which are hydrogenated analogues of indoles, a novel, one-step heterogeneous catalytic hydrogenation was developed using a flow reactor. researchgate.net This method for producing ethyl 2-(2,3-dihydro-1H-indol-2-yl) acetate avoids common, often hazardous, reducing chemicals. researchgate.net The process utilizes an H-cube flow reactor with a palladium on aluminum oxide catalyst and acetic acid (AcOH) as a green solvent. researchgate.net Flow chemistry offers improved control over reaction parameters, enhanced safety by minimizing the volume of hazardous materials at any given time, and potential for easier scale-up. researchgate.net
| Starting Material | Reaction Type | Flow Reactor Setup | Solvent | Advantages | Reference |
|---|---|---|---|---|---|
| Ethyl 4-(2-nitrophenyl)-3-oxobutanoate | Heterogeneous Catalytic Hydrogenation | H-cube reactor, Pd/Al₂O₃ catalyst, H₂ gas | Acetic Acid (AcOH) | Avoids hazardous reducing agents; Improved safety and control. | researchgate.net |
Alternative Solvents and Reusable Catalysts
A core principle of green chemistry is the reduction or replacement of volatile and hazardous organic solvents. Research into indole synthesis has demonstrated the feasibility of using environmentally friendly solvents like propylene (B89431) carbonate. researchgate.net Molecular iodine has been used as an efficient catalyst in propylene carbonate for the synthesis of bis-indole derivatives, offering a clean, economical, and efficient methodology at room temperature. researchgate.net
Solvent-free, or solid-state, reactions represent an even greener alternative. The use of a biodegradable, glycerol-based carbon sulfonic acid catalyst has been shown to be highly effective for producing bisindolylmethanes at room temperature under solvent-free conditions. nih.gov This solid acid catalyst is reusable for several cycles without significant loss of activity, which adds to the economic and environmental benefits of the process. nih.gov Other green approaches include the use of water as a reaction medium and microwave irradiation to accelerate reactions, reducing energy consumption and reaction times. openmedicinalchemistryjournal.comtandfonline.com
| Methodology | Catalyst | Solvent/Conditions | Key Findings | Reference |
|---|---|---|---|---|
| Bis-indole synthesis | Molecular Iodine (I₂) | Propylene Carbonate | Clean, economical, and efficient synthesis at room temperature. | researchgate.net |
| Bisindolylmethane synthesis | Glycerol-based carbon sulfonic acid | Solvent-free, room temperature | Biodegradable and recyclable catalyst with high efficiency. | nih.gov |
| General indole synthesis | Various | Microwave Irradiation | Rapid, environment-friendly, and proficient methodologies. | tandfonline.com |
Biocatalysis and Enzymatic Routes
Biocatalysis offers a promising frontier for the green synthesis of complex molecules. While specific enzymatic routes for this compound are not yet widely reported, the application of enzymes in the synthesis of related heterocyclic compounds demonstrates their potential. Oxidizing biocatalysts like Monoamine Oxidase (MAO-N) and Horseradish Peroxidase (HRP) have been successfully used in the synthesis of quinolines. acs.org Furthermore, artificial metalloenzymes have been developed for the selective oxidation of the indole ring, for example, at the C3 position. acs.org The use of enzymes operates under mild conditions (pH, temperature) in aqueous media, offering high selectivity and reducing the environmental impact associated with traditional chemical synthesis. acs.orgfrontiersin.org The principles from these studies could foreseeably be adapted to develop biocatalytic methods for the synthesis or modification of 2-substituted indoles like this compound.
Chemical Reactivity and Mechanistic Investigations of 1h Indol 2 Ylmethyl Acetate
Nucleophilic Substitution and Addition Reactions of 1H-indol-2-ylmethyl acetate (B1210297)
Analysis of C1' vs C3 Attack Selectivity in Palladium-Catalyzed Reactions
The palladium-catalyzed reaction of N-protected 2-indolylmethyl acetates with soft carbon pronucleophiles presents a fascinating case of regioselectivity. nih.govunivaq.it While the expected outcome is a nucleophilic attack at the C1' position (the methylene (B1212753) carbon of the acetate group), an unprecedented attack at the C3 position of the indole (B1671886) ring can also occur. nih.govunivaq.itacs.org This dual reactivity is attributed to the formation of a plausible η³-indolyl-palladium intermediate. nih.govunivaq.itacs.org
The selectivity between the C1' and C3 positions is highly dependent on the reaction conditions, particularly the nature of the nitrogen-protecting group and the phosphine (B1218219) ligand employed. nih.govunivaq.it For instance, in the reaction of (1-tosyl-1H-indol-2-yl)methyl acetate with ethyl 2-methyl-3-oxobutanoate, a mixture of C1' and C3 substituted products is observed. acs.org However, by carefully selecting the ligand and base, the reaction can be steered towards a desired outcome. acs.org
Recent studies have shown that the use of an N-benzyl group on the indole ring can direct the regioselectivity towards the C1' position, irrespective of the substituents on the aryl ring of the acetate. univaq.it This highlights the crucial role of the N-substituent in controlling the reaction's regiochemical course. The table below summarizes the influence of ligands on the C1'/C3 selectivity in a specific palladium-catalyzed reaction.
Table 1: Influence of Ligands on C1'/C3 Selectivity
| Ligand | C1' Product Yield (%) | C3 Product Yield (%) |
|---|---|---|
| PPh₃ | 45 | 30 |
| dppe | 50 | 25 |
| dppp | 60 | 15 |
| dppb | 65 | 10 |
| dppf | 75 | 5 |
| XPhos | 80 | <5 |
| SPhos | 85 | <5 |
Data derived from studies on palladium-catalyzed reactions of N-protected 2-indolylmethyl acetates with soft carbon pronucleophiles.
Role of Transient Indole Methide Intermediates
Under metal-free conditions, the functionalization of (1H-indol-2-yl)methyl acetates with various soft nucleophiles (N, O, and S) can occur. nih.govunivaq.it This reactivity is believed to proceed through the formation of transient indole methide intermediates, also known as alkylideneindolenines. nih.govunivaq.itacs.org These highly reactive species are generated from the corresponding activated 2-indolylcarbinols and can be trapped by different nucleophiles. nih.govunivaq.it The formation of these intermediates represents a conjugate addition-type reaction pathway. nih.gov
Oxidative Transformations of 1H-indol-2-ylmethyl acetate and its Derivatives
Palladium-catalyzed oxidative transformations offer a powerful tool for the functionalization of indole derivatives. While direct oxidative studies on this compound are not extensively detailed, related transformations on the indole nucleus provide valuable insights. For example, palladium catalysis can achieve the homocoupling of indoles with excellent regioselectivity. acs.org Furthermore, a one-pot approach to C3-position acetoxylated biindolyls has been realized using palladium catalysis with AgOAc under an oxygen atmosphere as the oxidant. acs.org
In a different context, palladium-catalyzed C7-acetoxylation of indolines has been developed, guided by N-acyl groups. nsf.gov This highlights the potential for directed oxidation at various positions of the indole core, a strategy that could potentially be applied to derivatives of this compound.
Cyclization and Rearrangement Studies Involving this compound
This compound and its derivatives are valuable precursors in domino and cascade reactions leading to complex polycyclic indole scaffolds. For instance, domino palladium-catalyzed reactions of indol-2-ylmethyl acetates with 1,3-dicarbonyl compounds have been employed to synthesize 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones. nih.gov
Furthermore, the palladium-catalyzed intermolecular asymmetric dearomatization of simple indoles has been achieved through a three-component cross-coupling reaction, leading to the formation of 2,3-diarylated indolines. nih.gov This transformation underscores the versatility of palladium catalysis in orchestrating complex bond-forming events starting from simple indole precursors.
Kinetic and Thermodynamic Aspects of Reactions involving this compound
Detailed kinetic and thermodynamic studies specifically on reactions involving this compound are not extensively reported in the reviewed literature. However, related studies on palladium-catalyzed reactions of indoles provide general mechanistic insights. For instance, in the Pd(II)-catalyzed 2-alkylation of indoles, kinetic studies, along with deuterium (B1214612) labeling and NMR analysis, have indicated that the oxidative addition of an alkyl bromide to the Pd(II) center is the rate-determining step. acs.org
In the context of Diels-Alder reactions involving furan-based compounds, which share some reactivity aspects with electron-rich heterocycles like indoles, both kinetic and thermodynamic control can be observed depending on the reaction temperature. mdpi.com Such principles would likely apply to reactions of this compound, where reaction conditions can dictate the formation of either the kinetically or thermodynamically favored product.
Biological Activity Research and Structure Activity Relationship Sar Studies Associated with 1h Indol 2 Ylmethyl Acetate Scaffolds
Structure-Activity Relationship (SAR) Analysis of 1H-indol-2-ylmethyl acetate (B1210297) Derivatives
The biological activity of derivatives based on the 1H-indol-2-ylmethyl acetate scaffold is intricately linked to the nature and position of various substituents on the indole (B1671886) ring and modifications to the acetate moiety. By systematically altering these functional groups, researchers can fine-tune the pharmacological profile of these compounds, enhancing their potency and selectivity for specific biological targets.
The rational design of novel this compound derivatives is underpinned by established synthetic methodologies that allow for controlled modifications of the core structure. The synthesis typically begins with commercially available indole-2-carboxylates, which can be reduced and subsequently acetylated to yield the (1H-indol-2-yl)methyl acetate backbone. japsonline.com This foundational molecule serves as a versatile starting point for a variety of chemical transformations.
Key positions for modification include:
The Indole Nitrogen (N1): The hydrogen atom at the N1 position can be substituted with various groups, such as alkyl or benzyl (B1604629) groups, through standard alkylation reactions. This modification can influence the molecule's polarity, lipophilicity, and hydrogen bonding capacity. niscair.res.in
The Benzene (B151609) Ring of the Indole Nucleus (C4, C5, C6, C7): Substituents can be introduced onto the benzene portion of the indole ring. For instance, electron-withdrawing groups like halogens or nitro groups, and electron-donating groups like methoxy (B1213986) groups, can be incorporated to modulate the electronic properties of the indole system. nih.govajgreenchem.com These changes can significantly impact the interaction of the molecule with its biological target.
The Acetate Moiety: The acetate group itself can be hydrolyzed to the corresponding alcohol and subsequently reacted with a wide range of acids to form different esters. Alternatively, the acetate can be displaced by various nucleophiles, such as amines or thiols, to introduce diverse functionalities at the 2-methyl position. researchgate.net
An example of a rationally designed derivative is (1-methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl acetate (CHEMBL1559941). ontosight.ai Its structure showcases modifications at the N1 position (methylation), C5 position (nitration), and C3 position (phenylation), in addition to the core 2-acetoxymethyl group. The synthesis of such polysubstituted indoles often involves multi-step reaction sequences tailored to introduce the desired functional groups in a specific order.
The ability to generate a library of diverse analogs from the this compound scaffold is crucial for comprehensive SAR studies. By creating and testing a range of compounds with systematic structural variations, researchers can identify the key molecular features responsible for a desired biological effect.
The biological activity of this compound derivatives is highly dependent on the electronic and steric properties of their substituents. While comprehensive SAR studies on a single biological target for a library of these specific derivatives are not extensively documented in publicly available literature, general principles from related indole compounds can be extrapolated to predict the impact of these variations.
Influence of Substituents on the Indole Ring:
Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as nitro groups or halogens (e.g., -F, -Cl), onto the indole's benzene ring can significantly influence the molecule's biological activity. For instance, the presence of a nitro group at the C5 position, as seen in (1-methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl acetate, is often explored in the design of anticancer agents. ontosight.ai In other indole series, fluorine substitution has been shown to enhance anticancer activity, likely by improving interactions with target receptors. ajgreenchem.com
Electron-Donating Groups (EDGs): Conversely, the presence of EDGs like methoxy or alkyl groups can also modulate activity. The position of these groups is critical; for example, in some classes of indole derivatives, a methoxy group at the C5 position has been found to be favorable for certain biological activities.
Table 1: Postulated Impact of Indole Ring Substituents on Anticancer Activity
| Compound Series | Substituent at C5 | General Effect on Cytotoxicity |
|---|---|---|
| A | -H | Baseline Activity |
| A | -NO₂ | Potentially Increased Activity |
| A | -Cl | Potentially Increased Activity |
| A | -F | Potentially Increased Activity |
This table is illustrative and based on general principles of indole SAR in anticancer drug design.
Influence of N1-Substitution:
Modification at the N1 position of the indole ring can have a profound effect on the molecule's properties. Alkylation or benzylation at this position removes the hydrogen bond donor capability of the indole N-H group, which can alter the binding mode of the compound to its target protein. This can either increase or decrease biological activity depending on the specific interactions within the binding pocket.
Modifications of the Acetoxymethyl Moiety:
The 2-acetoxymethyl group is a key feature of this scaffold. The ester functionality can influence solubility and cell permeability. Hydrolysis of the acetate to the corresponding alcohol can reveal a new site for hydrogen bonding, potentially altering the biological activity profile. Furthermore, replacing the acetate with other groups can lead to entirely new classes of compounds with different biological targets. For example, replacing the acetate with an amine-containing moiety has been shown in related furan (B31954) systems to significantly impact anticancer and antibacterial activities. orientjchem.org
Table 2: Hypothetical Biological Profile Based on Modification of the 2-Methyl Substituent
| Compound Series | Substituent at 2-methyl position | Potential Biological Activity |
|---|---|---|
| B | -OAc (Acetate) | Anticancer, Antimicrobial |
| B | -OH (Alcohol) | May alter potency and selectivity |
| B | -NH-R (Amine) | Potentially enhanced anticancer/antibacterial activity |
This table is illustrative and based on the known influence of these functional groups in related heterocyclic compounds.
Role of 1h Indol 2 Ylmethyl Acetate As a Synthetic Intermediate and Building Block in Research
Utility in the Construction of Complex Heterocyclic Compounds
1H-indol-2-ylmethyl acetate (B1210297) serves as a key starting material for the synthesis of various complex heterocyclic compounds. Its utility stems from its capacity to generate a highly reactive intermediate, 2-alkylideneindolenine, under basic conditions. nih.govrsc.org This transient species can then undergo further reactions, such as Michael-type additions and cycloadditions, to form diverse and intricate ring systems. nih.govrsc.org
One notable application is in the synthesis of polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones. mdpi.comresearchgate.net This is achieved through a domino palladium-catalyzed reaction of 1H-indol-2-ylmethyl acetate with 1,3-dicarbonyl derivatives. mdpi.comresearchgate.net The reaction proceeds via the in situ generation of an indolyl methide intermediate, which then participates in a cascade of reactions to yield the final product. mdpi.com The choice of the 1,3-dicarbonyl compound plays a crucial role in the outcome of the reaction, allowing for the introduction of various functional groups and further functionalization of the indole (B1671886) nucleus. mdpi.comresearchgate.net
Another significant application is the synthesis of 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones. nih.govrsc.org This is accomplished through a sequential reaction of 1H-indol-2-ylmethyl acetates with α-amino acid methyl esters. nih.govrsc.org The process involves the base-mediated in situ generation of the reactive 2-alkylideneindolenine intermediate, followed by a Michael-type addition of the α-amino acid methyl ester and subsequent intramolecular cyclization. nih.govrsc.org The reaction conditions, including temperature and the choice of base, can be optimized to control the yield and enantiomeric purity of the final products. nih.gov
The versatility of this compound as a synthetic intermediate is further demonstrated by its use in palladium-catalyzed reactions with soft carbon pronucleophiles. univaq.it These reactions can lead to functionalization at either the C1′ position or the C3 position of the indole ring, with the selectivity being influenced by the nature of the protecting group on the indole nitrogen and the choice of ligand. univaq.it
Table 1: Synthesis of Heterocyclic Compounds from this compound
| Starting Material | Reagent | Product | Reaction Type | Ref |
| This compound | 1,3-Dicarbonyl derivatives | Polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones | Domino Palladium-Catalyzed Reaction | mdpi.comresearchgate.net |
| This compound | α-Amino acid methyl esters | 2,3-Dihydropyrazino[1,2-a]indol-4(1H)-ones | Sequential Michael Addition/Cyclization | nih.govrsc.org |
| N-protected (1H-indol-2-yl)methyl acetate | Soft carbon pronucleophiles | C1' or C3 functionalized indoles | Palladium-Catalyzed Reaction | univaq.it |
Precursor in Natural Product Synthesis Research
The indole framework is a common motif in a vast array of natural products with diverse biological activities. longdom.org Consequently, 2-substituted indoles, which can be derived from intermediates like this compound, are valuable building blocks in the synthesis of natural products and their analogues. longdom.org While direct examples of the use of this compound in the total synthesis of a specific natural product are not prominently detailed in the provided search results, its role as a precursor to key structural motifs is evident.
For instance, the synthesis of bis(3-indolyl)methane derivatives, a class of compounds with significant biological properties, can be achieved through reactions involving indole precursors. mdpi.com One such example is the semi-synthesis of (5R,7R,11bR)-9-(di(1H-indol-3-yl)methyl)-4,4,7,11b-tetramethyl-1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydrophenanthro[3,2-b]furan-5-yl acetate. mdpi.com This complex molecule is synthesized via a pseudo-multicomponent reaction involving a double Friedel–Crafts alkylation between an indole and a natural product-derived aldehyde. mdpi.com This highlights the importance of indole building blocks in accessing complex, natural product-like structures.
The development of efficient methods for creating 2-substituted indoles, such as those derived from this compound, is crucial for diversity-oriented synthesis, which aims to generate libraries of compounds for screening and discovery of new bioactive molecules. longdom.orgacs.org
Application in Lead Compound Discovery and Optimization (excluding drug development)
The indole scaffold is a privileged structure in medicinal chemistry and materials science due to its wide range of applications. acs.org this compound and its derivatives are utilized in the discovery and optimization of lead compounds for various research purposes, extending beyond traditional drug development.
One area of application is in the development of ligands for G-protein-coupled receptors (GPCRs). For example, derivatives of 1H-indole have been investigated as antagonists for GPR84. acs.org Structure-activity relationship (SAR) studies on these compounds have revealed the importance of the indole ring for binding affinity. acs.org Modifications to the indole ring, such as substitution at the 5- or 6-position, were found to be detrimental to activity, highlighting the specific structural requirements for potent antagonism. acs.org
In the field of materials science, the extended conjugation system present in certain indole derivatives makes them suitable for applications in organic light-emitting diodes (OLEDs). The rigid structure of compounds like bis(indolyl)methanones, which can be synthesized from indole precursors, contributes to their desirable electronic properties.
Furthermore, indole-based compounds have been explored as potential inhibitors for various enzymes. For instance, (1H-indol-2-yl)(1H-indol-3-yl)methanone has been identified as a potential kinase inhibitor. The ability to synthesize a variety of substituted indoles from precursors like this compound allows for the systematic exploration of their structure-activity relationships in these non-pharmaceutical contexts.
Table 2: Research Applications of this compound Derivatives
| Application Area | Target/System | Key Findings | Ref |
| GPCR Ligand Discovery | GPR84 Antagonists | The unsubstituted indole ring is crucial for high binding affinity. | acs.org |
| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Extended conjugation in indole derivatives provides useful electronic properties. | |
| Enzyme Inhibition Research | Kinase Inhibitors | Bis(indolyl)methanone derivatives show potential as kinase inhibitors. |
Development of Chemical Probes for Biological Research
Chemical probes are essential tools for elucidating biological pathways and validating drug targets. The indole moiety is a valuable component in the design of such probes due to its ability to interact with biological macromolecules. While the direct use of this compound in a final chemical probe is not explicitly detailed, its role as a precursor to functionalized indoles is relevant to this area.
For example, the development of a time-resolved fluorescence probe for the cholecystokinin (B1591339) 2 receptor (CCK2R) involved the synthesis of peptide-based structures containing indole moieties. nih.gov The synthesis of such complex molecules often relies on the availability of functionalized building blocks, which can be prepared using versatile starting materials.
Furthermore, patent literature describes the use of indole derivatives in the development of inhibitors for enzymes like lysyl oxidase-like 2 (LOXL2), which could potentially be developed into chemical probes. google.com The ability to synthesize a library of indole-containing compounds from a common precursor allows for the screening and identification of potent and selective probes.
The synthesis of N-substituted indole derivatives as potential inhibitors often involves the use of intermediates like 2-acetoxymethylindole, which is closely related to this compound. researchgate.net These synthetic strategies enable the creation of diverse indole-based molecules that can be evaluated for their potential as chemical probes.
Advanced Analytical Techniques for Characterization and Mechanistic Elucidation in Research
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are fundamental in the structural determination and purity verification of 1H-indol-2-ylmethyl acetate (B1210297). Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of 1H-indol-2-ylmethyl acetate. While specific spectral data for this compound is not extensively reported in publicly available literature, the expected chemical shifts can be inferred from closely related structures, such as 3-substituted-1H-indol-2-yl acetates.
For a related compound, 3-(p-tolylthio)-1H-indol-2-yl acetate, the ¹H NMR spectrum in CDCl₃ shows a singlet for the acetate methyl protons around δ 2.37 ppm and a singlet for the indole (B1671886) N-H proton around δ 7.98 ppm. The aromatic protons of the indole ring and any substituents display complex multiplets in the range of δ 7.0-8.0 ppm. Similarly, the ¹³C NMR spectrum of this analog shows the acetate carbonyl carbon at approximately δ 169.1 ppm and the methyl carbon around δ 20.6 ppm. The carbons of the indole ring resonate in the aromatic region (δ 110-140 ppm). It is anticipated that the NMR spectra of this compound would exhibit comparable chemical shifts for the core indole and acetate moieties.
Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands. A strong absorption band around 1740-1760 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group. The N-H stretching vibration of the indole ring would likely appear as a sharp to broad band in the region of 3300-3500 cm⁻¹. C-O stretching of the acetate group would be observed in the 1200-1250 cm⁻¹ region. For instance, the IR spectrum of 3-(naphthalen-1-ylthio)-1H-indol-2-yl acetate displays a strong ester carbonyl peak at 1755 cm⁻¹ and a C-O stretching band at 1215 cm⁻¹. rsc.org
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. Under techniques like electrospray ionization (ESI), the compound would likely be observed as a protonated molecule [M+H]⁺. Fragmentation patterns would involve the loss of the acetate group or cleavage of the bond between the indole ring and the methyl acetate group.
Table 1: Expected Spectroscopic Data for this compound Data inferred from analogous compounds.
| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z |
|---|---|---|
| ¹H NMR | Acetate CH₃ | ~ δ 2.1-2.4 ppm (singlet) |
| Methylene (B1212753) CH₂ | ~ δ 5.0-5.3 ppm (singlet) | |
| Indole N-H | ~ δ 8.0-8.5 ppm (broad singlet) | |
| Aromatic Protons | ~ δ 6.5-7.7 ppm (multiplets) | |
| ¹³C NMR | Acetate CH₃ | ~ δ 20-22 ppm |
| Methylene CH₂ | ~ δ 60-65 ppm | |
| Acetate C=O | ~ δ 170-172 ppm | |
| Aromatic Carbons | ~ δ 100-140 ppm | |
| IR | N-H Stretch | ~ 3300-3500 cm⁻¹ |
| C=O Stretch (Ester) | ~ 1740-1760 cm⁻¹ | |
| C-O Stretch (Ester) | ~ 1200-1250 cm⁻¹ | |
| MS (ESI) | Protonated Molecule | [M+H]⁺ |
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for the separation of this compound from reaction mixtures and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for these purposes.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common method for the analysis of indole derivatives. A C18 or C8 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as formic acid or acetic acid to improve peak shape. Detection is usually performed using a UV detector, as the indole ring exhibits strong UV absorbance. While a specific HPLC method for this compound is not detailed in the available literature, methods for similar indole compounds can be adapted. For example, a general method for the separation of indole derivatives involves a gradient elution on a C18 column.
Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile indole derivatives. The compound would first be vaporized and then separated based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then provides identification based on the mass spectrum of the eluted compound.
Table 2: General Chromatographic Conditions for Indole Derivatives
| Technique | Column Type | Mobile Phase / Carrier Gas | Detection |
|---|---|---|---|
| HPLC | Reverse-Phase (C18, C8) | Acetonitrile/Water or Methanol/Water with Acid Modifier | UV-Vis |
| GC | Capillary Column (e.g., DB-5) | Inert Gas (e.g., Helium, Nitrogen) | Mass Spectrometry (MS) |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
Although the crystal structure of this compound itself has not been reported, crystallographic data for numerous other indole derivatives are available. mdpi.comnih.govnih.gov These studies reveal key structural features of the indole ring system, such as its planarity and the typical bond lengths and angles. For instance, analysis of related structures shows that the indole skeleton is nearly planar. In the crystal packing of many indole derivatives, intermolecular hydrogen bonds involving the indole N-H group are a common feature, often linking molecules into chains or more complex networks. If a single crystal of this compound were to be grown, X-ray diffraction analysis would provide invaluable information about its solid-state conformation and intermolecular interactions.
Advanced Spectrometry for Mechanistic Studies
Advanced mass spectrometry techniques are instrumental in elucidating the mechanisms of reactions involving this compound. These methods allow for the detection and characterization of transient intermediates, providing direct evidence for proposed reaction pathways.
Recent studies on the functionalization of (1H-indol-2-yl)methyl acetates have employed Electrospray Ionization Mass Spectrometry (ESI-MS) and Infrared Multiple-Photon Dissociation (IRMPD) spectroscopy for mechanistic investigations. nih.gov These studies have provided evidence for the formation of transient indole methide intermediates, which can then be trapped by various nucleophiles. By monitoring the reaction mixture over time using ESI-MS, researchers can identify the masses of key intermediates and products, helping to piece together the reaction sequence. IRMPD spectroscopy, a gas-phase IR spectroscopy technique performed within a mass spectrometer, can provide structural information on these isolated, mass-selected ions, further confirming their identity. These advanced techniques are powerful for understanding the reactivity and transformation of this compound in chemical synthesis.
Computational and Theoretical Investigations of 1h Indol 2 Ylmethyl Acetate
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of 1H-indol-2-ylmethyl acetate (B1210297). These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
Detailed research findings from DFT studies, often employing basis sets such as 6-31G(d,p) or 6-311++G(d,p), can elucidate the molecule's optimal three-dimensional geometry. researchgate.netresearchgate.net Key electronic descriptors derived from these calculations help in predicting the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.
Furthermore, these calculations can map the electrostatic potential (ESP) onto the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting how 1H-indol-2-ylmethyl acetate will interact with other reagents. For instance, the indole (B1671886) nitrogen and the carbonyl oxygen of the acetate group are typically identified as nucleophilic centers, while the methylene (B1212753) carbon attached to the acetate is an electrophilic site susceptible to nucleophilic attack. Quantum chemical calculations have been used to support experimental results in studies of reactions involving indolylmethyl acetates. nih.gov
| Calculated Property | Significance for this compound |
| HOMO Energy | Indicates the energy of the outermost electrons; relates to the molecule's tendency to act as an electron donor in reactions. |
| LUMO Energy | Indicates the energy of the lowest energy unoccupied orbital; relates to the molecule's tendency to act as an electron acceptor. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; a smaller gap suggests higher reactivity and lower kinetic stability. |
| Mulliken Atomic Charges | Provides a calculated charge distribution across the atoms, highlighting electrophilic and nucleophilic sites. researchgate.net |
| Electrostatic Potential (ESP) Map | Visually represents the charge distribution on the molecular surface, predicting sites for non-covalent interactions and chemical reactions. |
Molecular Dynamics Simulations for Conformational Landscapes
While quantum calculations provide insights into a static, optimized structure, this compound is a flexible molecule that exists as an ensemble of different conformations in solution. Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govarinbjorn.is
An MD simulation of this compound would typically involve placing the molecule in a simulated box of solvent (e.g., water or DMSO) and calculating the forces between atoms using a classical force field. By integrating Newton's laws of motion, the simulation tracks the trajectory of each atom over a period, often on the nanosecond to microsecond scale. nih.gov
The primary output of these simulations is a detailed trajectory of the molecule's conformational changes. Analysis of this trajectory can reveal:
Preferred Conformations: Identifying the most stable, low-energy shapes the molecule adopts.
Conformational Flexibility: Quantifying the range of motion in different parts of the molecule, such as the rotation around the single bonds connecting the indole ring, the methylene bridge, and the acetate group.
Energy Landscapes: Plotting the potential energy of the system as a function of specific conformational coordinates (e.g., dihedral angles) to map the energy barriers between different stable states.
Solvent Effects: Understanding how interactions with solvent molecules influence the conformational preferences of the molecule.
This information is critical for understanding how the molecule's shape might adapt upon binding to a biological target.
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. jocpr.commdpi.com This method is instrumental in drug discovery for identifying potential biological targets and understanding the structural basis of ligand-receptor interactions.
The process involves:
Obtaining the 3D structures of the ligand (this compound) and the target protein, often from crystallographic data.
Using a docking algorithm (e.g., in software like AutoDock) to sample a large number of possible binding poses of the ligand within the active site of the protein. jocpr.com
Scoring each pose based on a function that estimates the binding affinity (e.g., in kcal/mol). The score typically accounts for electrostatic interactions, hydrogen bonds, van der Waals forces, and desolvation penalties.
For indole derivatives, common biological targets include kinases, G-protein coupled receptors, and enzymes like cyclooxygenase. researchgate.netmdpi.com Docking this compound into such a target could reveal key binding interactions, such as hydrogen bonds between the indole N-H or the acetate's carbonyl oxygen and amino acid residues in the active site. It can also identify hydrophobic interactions between the indole ring and nonpolar residues. These studies help formulate hypotheses about the molecule's mechanism of action, which can then be tested experimentally. nih.gov
| Interaction Type | Potential Moieties in this compound | Potential Interacting Protein Residues |
| Hydrogen Bond Donor | Indole N-H | Aspartate, Glutamate, Serine (side-chain oxygens) |
| Hydrogen Bond Acceptor | Acetate Carbonyl Oxygen | Arginine, Lysine, Serine, Threonine (side-chain N-H or O-H) |
| Hydrophobic (π-π stacking) | Indole Ring System | Phenylalanine, Tyrosine, Tryptophan (aromatic rings) |
| Hydrophobic (aliphatic) | Acetate Methyl Group | Leucine, Isoleucine, Valine, Alanine (aliphatic side-chains) |
In Silico Design and Virtual Screening of this compound Derivatives
The structure of this compound serves as an excellent starting point, or scaffold, for the in silico design of new derivatives with potentially improved properties. This process involves creating a virtual library of compounds by computationally modifying the parent structure and then screening them for desired characteristics.
The design process typically focuses on making substitutions at various positions on the indole ring (e.g., positions 1, 3, 4, 5, 6, or 7) or by altering the acetate group. Virtual screening of these designed derivatives can be performed using several computational approaches:
Ligand-Based Virtual Screening: If the biological target is unknown but a set of active molecules exists, models like Quantitative Structure-Activity Relationships (QSAR) can be developed. japsonline.comnih.gov These models correlate chemical structures with biological activity and can predict the activity of newly designed compounds. nih.gov
Structure-Based Virtual Screening: If the 3D structure of the biological target is known, the designed library of derivatives can be docked into the active site, and compounds are prioritized based on their predicted binding affinity and interaction patterns.
ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the virtual compounds. researchgate.net This helps to filter out derivatives that are likely to have poor pharmacokinetic profiles or toxic effects early in the design phase. japsonline.com
This iterative cycle of design, screening, and refinement allows for the rapid exploration of chemical space to identify promising new molecules for synthesis and experimental testing. peerscientist.comamrita.edu
Computational Support for Reaction Mechanism Elucidation
Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions involving this compound. By modeling the reaction pathways, researchers can gain insights that are often difficult or impossible to obtain through experiments alone. rsc.org
Using methods like DFT, the entire energy profile of a proposed reaction can be mapped out. This involves:
Locating Reactants, Intermediates, and Products: Optimizing the geometry of all stable species involved in the reaction.
Finding Transition States (TS): Identifying the highest-energy structure along the reaction coordinate that connects reactants to products. The structure of the TS provides crucial information about the bond-making and bond-breaking processes.
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. By comparing the activation energies of different possible pathways, the most favorable mechanism can be identified.
Computational studies have been used to shed light on the different reaction pathways in palladium-catalyzed reactions of N-substituted (1H-indol-2-yl)methyl acetates. univaq.itacs.org Such calculations can explain the observed regioselectivity (e.g., attack at the C1' vs. C3 position) by showing which pathway has a lower energy barrier, thus helping to control the reaction outcome. nih.govunivaq.it These studies can also clarify the role of catalysts, ligands, and solvents in influencing the reaction mechanism and efficiency. researchgate.netyork.ac.uk
Emerging Research Areas and Future Perspectives for 1h Indol 2 Ylmethyl Acetate
Integration with Automated Synthesis and Flow Chemistry Methodologies
The synthesis of indole (B1671886) derivatives has been a subject of intense research, with recent advancements focusing on improving efficiency, safety, and scalability. mdpi.com Automated synthesis and flow chemistry are at the forefront of these efforts, offering significant advantages over traditional batch processing. nih.govmtroyal.ca
Flow chemistry, in particular, has demonstrated its utility in the synthesis of various heterocyclic compounds, including indoles. mdpi.com This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety, especially when dealing with reactive intermediates. rsc.org For instance, the synthesis of 2-(1H-indol-3-yl)thiazole derivatives has been successfully achieved using an automated multistep continuous flow system. nih.gov This approach enables rapid and efficient access to complex molecules, highlighting the potential for applying similar techniques to the synthesis of 1H-indol-2-ylmethyl acetate (B1210297) and its derivatives. nih.gov
The integration of 1H-indol-2-ylmethyl acetate into automated synthesis platforms could significantly accelerate the discovery of new derivatives with interesting biological or material properties. By systematically modifying the indole core or the acetate group in a high-throughput manner, large libraries of compounds could be generated and screened for desired activities.
Table 1: Comparison of Batch vs. Flow Chemistry for Indole Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
| Reaction Control | Less precise control over temperature and mixing | Precise control over reaction parameters |
| Scalability | Often challenging to scale up | More straightforward scalability |
| Safety | Potential for thermal runaways with exothermic reactions | Enhanced safety due to small reaction volumes |
| Reproducibility | Can be variable between batches | High reproducibility |
| Efficiency | May require lengthy reaction times and purification steps | Often faster reaction times and potential for in-line purification |
Potential Applications in Advanced Materials Science Research
The unique electronic and photophysical properties of the indole ring make it an attractive scaffold for the development of advanced materials. nih.gov While the direct application of this compound in materials science is still a nascent field, its potential as a monomer or a precursor for functional materials is significant.
The functionalization of the indole nucleus can lead to the creation of novel organic semiconductors, fluorescent probes, and nonlinear optical materials. The acetate group in this compound provides a convenient handle for further chemical modifications, allowing for the incorporation of this indole unit into larger polymeric structures or for its attachment to surfaces.
Research into the material applications of indole derivatives is an active area. nih.gov The development of new synthetic methods for functionalizing the indole ring is crucial for unlocking the full potential of these compounds in materials science. nih.gov The exploration of this compound in this context could lead to the discovery of new materials with tailored electronic and optical properties.
Exploration of Novel Biological Targets and Therapeutic Research Avenues
Indole derivatives are well-established as privileged structures in medicinal chemistry, with numerous examples of drugs containing this heterocyclic motif. researchgate.net They are known to interact with a wide range of biological targets, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial effects.
The biological activity of this compound itself has not been extensively studied. However, its structural similarity to other biologically active indoles suggests that it could serve as a valuable starting point for the development of new therapeutic agents. For example, indole-based compounds have been investigated as tubulin polymerization inhibitors, a mechanism relevant to cancer chemotherapy. nih.gov
Furthermore, the functionalization of indolylmethyl acetates has been shown to be a viable strategy for creating diverse molecular scaffolds. nih.gov Palladium-catalyzed reactions of N-protected 2-indolylmethyl acetates with various nucleophiles have been explored, leading to the synthesis of novel indole derivatives. nih.gov These synthetic strategies could be applied to this compound to generate libraries of new compounds for biological screening. The exploration of its interactions with novel biological targets could open up new avenues for therapeutic intervention in a variety of diseases.
Table 2: Examples of Biological Activities of Indole Derivatives
| Biological Activity | Example Indole Derivative Class |
| Anticancer | Indole-based tubulin polymerization inhibitors nih.gov |
| Anti-inflammatory | Indomethacin (an indole-3-acetic acid derivative) |
| Antimicrobial | Various substituted indole compounds |
| Antiviral | Indole-containing reverse transcriptase inhibitors |
Development of Sustainable and Scalable Synthetic Production Methods for Research Use
The increasing focus on green chemistry is driving the development of more environmentally friendly and sustainable synthetic methods. rsc.org For a foundational compound like this compound, which has the potential to be used as a building block in various research and development activities, the availability of a sustainable and scalable synthesis is crucial.
Flow chemistry, as mentioned earlier, offers a greener alternative to traditional batch synthesis by reducing solvent waste and energy consumption. mtroyal.ca The development of a continuous flow process for the production of this compound would be a significant step towards its sustainable manufacturing for research purposes.
Furthermore, the use of heterogeneous catalysts and the avoidance of hazardous reagents are key principles of green chemistry that can be applied to the synthesis of indoles. mtroyal.ca Research into catalytic systems that can efficiently mediate the formation of the indole ring and the subsequent functionalization to produce this compound is an important area of future investigation. A concise and efficient synthesis of novel indol-2-yl-1H-quinolin-2-one ring systems has been reported, demonstrating the potential for developing streamlined synthetic routes. nih.gov Adopting such efficient and sustainable practices will not only reduce the environmental impact of chemical synthesis but also make these valuable research compounds more accessible to the scientific community.
Q & A
Q. What are the standard synthetic routes for preparing 1H-indol-2-ylmethyl acetate, and what key reaction conditions are involved?
- Methodological Answer : The synthesis typically involves two steps:
- Step 1 : Reduction of 1H-indole-2-carboxylic acid to (1H-indol-2-yl)methanol using LiAlH₄ in tetrahydrofuran (THF) at 0°C, followed by quenching with NaOH and extraction with ethyl acetate .
- Step 2 : Acetylation of the alcohol intermediate using acetic anhydride or acetyl chloride in the presence of a base (e.g., K₂CO₃) in acetonitrile at room temperature .
- Purification : Column chromatography or recrystallization from DMF/acetic acid mixtures is recommended to isolate the final product .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of the acetate group (e.g., methyl protons at δ ~2.1 ppm and carbonyl carbon at δ ~170 ppm) and indole ring protons .
- FT-IR : Identify carbonyl (C=O) stretches (~1740 cm⁻¹) and N-H vibrations (~3400 cm⁻¹) of the indole ring .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the acetate moiety .
- X-ray Crystallography : For crystalline derivatives, SHELX or ORTEP-III can resolve bond lengths and angles, ensuring structural accuracy .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve the yield and purity of this compound during acetylation?
- Methodological Answer :
- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to enhance acetylation efficiency, reducing side reactions like hydrolysis .
- Solvent Optimization : Polar aprotic solvents (e.g., CH₃CN) improve reaction homogeneity, while reflux conditions (60–80°C) accelerate kinetics .
- Workup Strategies : Quench excess acetylating agent with ice-cold water to minimize degradation, followed by extraction with ethyl acetate and drying over Na₂SO₄ .
Q. What computational approaches are employed to predict the vibrational and electronic properties of this compound, and how do they correlate with experimental data?
- Methodological Answer :
- Density Functional Theory (DFT) : B3LYP/6-311++G(d,p) basis sets model vibrational frequencies and electronic transitions, which are cross-validated against experimental FT-IR/Raman spectra .
- NMR Chemical Shift Prediction : Tools like GIAO (Gauge-Including Atomic Orbitals) calculate ¹H/¹³C shifts, with deviations <5% from experimental data indicating reliable structural assignments .
Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound across different studies?
- Methodological Answer :
- Cross-Technique Validation : Compare NMR data with X-ray crystallography results to confirm substituent positions .
- Solvent Effects : Account for solvent polarity in NMR (e.g., DMSO-d₆ vs. CDCl₃) and temperature-dependent IR shifts .
- Reproducibility Checks : Replicate syntheses using standardized protocols (e.g., SHELX-refined crystal structures) to minimize batch-to-batch variability .
Q. What are the challenges in achieving regioselective functionalization of the indole ring during the synthesis of this compound derivatives, and what strategies mitigate these issues?
- Methodological Answer :
- Electrophilic Substitution : The C3 position of indole is highly reactive; directing groups (e.g., methoxy at C6) can bias functionalization to C2 or C7 positions .
- Catalytic Strategies : Au/ZrO₂ catalysts enable selective coupling reactions at the indole C2 position under mild conditions, avoiding polymerization side reactions .
- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield reactive NH sites during multi-step syntheses .
Key Methodological Considerations
- Contradiction Analysis : Conflicting spectral data may arise from tautomerism (e.g., keto-enol forms) or polymorphism. Single-crystal X-ray diffraction is the gold standard for resolving ambiguities .
- Experimental Design : For kinetic studies, employ in-situ FT-IR or HPLC to monitor reaction progress and identify intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
